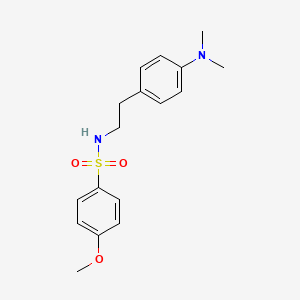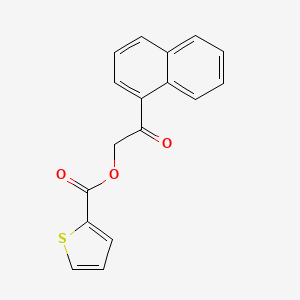
N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2- [4- (Dimethylamino)phenyl]ethanol (4- (Dimethylamino)phenethyl alcohol)” is a more effective accelerator than N,N -dimethyl- p -toluidine (TD) for bone cement curing . It may be used as an accelerator to investigate the curing of bone cement at a molecular level by electron spin resonance (ESR) spectroscopy . It may also be used to compare the efficiency of different camphorquinone (CQ)/amine photo-initiating systems for the photopolymerization of a model dental resin .
Molecular Structure Analysis
The molecular structure of a related compound, “2- [4- (Dimethylamino)phenyl]ethanol (4- (Dimethylamino)phenethyl alcohol)”, has a linear formula of (CH3)2NC6H4CH2CH2OH . The SMILES string is CN©c1ccc(CCO)cc1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2- [4- (Dimethylamino)phenyl]ethanol (4- (Dimethylamino)phenethyl alcohol)”, are as follows: It has a molecular weight of 165.23 . It is a solid with a melting point of 54-58 °C . The compound is white to brown in color .
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Therapeutics
One significant application of N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide derivatives is in Alzheimer’s disease therapeutics. A study synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine and evaluated their inhibitory effects on acetylcholinesterase. One compound, in particular, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide, showed promising acetylcholinesterase inhibitory activity, comparable to Neostigmine methylsulfate, suggesting potential as a therapeutic agent for Alzheimer’s disease (Abbasi et al., 2018).
Analytical Chemistry
In the field of analytical chemistry, N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide derivatives have been used as a derivatization agent for gas-liquid chromatography of primary sulfonamides. These derivatives exhibit excellent gas-liquid chromatographic properties and are convenient for studies at the submicrogram level, demonstrating their applicability in analytical techniques (Vandenheuvel & Gruber, 1975).
Photodynamic Therapy in Cancer Treatment
Another application is in photodynamic therapy for cancer treatment. A study synthesized new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds displayed high singlet oxygen quantum yield and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Nonlinear Optical Materials
Additionally, N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide derivatives have been used in the synthesis of materials for nonlinear optics. An example is the synthesis of ionic stilbazolium salts with benzenesulfonates, which have been shown to possess favorable molecular alignment for large nonlinear optical and electro-optical effects, suggesting their potential in advanced optical applications (Yang et al., 2005).
Safety and Hazards
The related compound “2- [4- (Dimethylamino)phenyl]ethanol (4- (Dimethylamino)phenethyl alcohol)” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-19(2)15-6-4-14(5-7-15)12-13-18-23(20,21)17-10-8-16(22-3)9-11-17/h4-11,18H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPMHLOGYBXDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2563197.png)
![2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2563200.png)
![[4-(4-Chlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2563201.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-phenyloxamide](/img/structure/B2563205.png)


![9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2563210.png)
![2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2563211.png)
![N-(4-isopropylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2563212.png)
![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2563214.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2563216.png)
![1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2563218.png)
![2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B2563219.png)